

# Kinase Selectivity Profile of UNC2025

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

The table below summarizes the key biochemical data on **UNC2025**'s activity against the TAM family kinases and FLT3.

| Kinase Target | Ki (nM)             | Cellular IC50 (nM)  | Selectivity over AXL            |
|---------------|---------------------|---------------------|---------------------------------|
| MERTK         | 0.16 [1]            | 2.7 [1]             | >45-fold (based on Ki) [1]      |
| FLT3          | 0.22 [2]            | 0.69 [2]            | Information missing             |
| AXL           | 13.3 [1]            | 122 [1]             | (Reference)                     |
| TYRO3         | Information missing | Information missing | Not significantly inhibited [1] |

**UNC2025** was developed from an earlier compound to improve drug metabolism and pharmacokinetics (DMPK) properties, resulting in high oral bioavailability [2]. Its potent inhibition of both MERTK and FLT3 is particularly relevant for acute myeloid leukemia (AML), where both targets play important roles [2] [1].

## Experimental Evidence and Protocols

The selectivity data is derived from standardized, high-quality pre-clinical experiments.

- Kinase Activity Assays:** The inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values are determined through **in vitro enzymatic assays** using purified kinase domains. **UNC2025**

was profiled against a panel of over 300 human kinases to establish its selectivity profile [2] [1].

- **Cell-Based Validation:** Cellular IC50 values are measured in leukemia cell lines expressing the target kinases. After treating cells with **UNC2025**, inhibition of kinase activation is confirmed by:
  - **Immunoblotting (Western Blot):** Phospho-specific antibodies detect reduced levels of phosphorylated (active) MERTK and its downstream signaling proteins (e.g., AKT, ERK, STAT6) following **UNC2025** treatment [1].

## TAM Receptor Signaling Pathway

The following diagram illustrates the TAM family signaling pathway that **UNC2025** selectively targets.



[Click to download full resolution via product page](#)

## Research Implications and Combination Strategies

The distinct selectivity profile of **UNC2025** makes it a valuable tool for cancer research and therapy development.

- **Precision Targeting:** High selectivity helps in attributing observed anti-cancer effects specifically to MERTK or FLT3 inhibition, rather than off-target effects on AXL or TYRO3 [1].

- **Therapeutic Synergy:** Research shows TAM kinases drive resistance to various therapies. **UNC2025**'s profile makes it a strong candidate for **combination therapy**. Studies demonstrate synergy with conventional chemotherapy (e.g., methotrexate) and other targeted agents, potentially lowering required doses and reducing toxicity [1].

## How to Deepen Your Research

To further contextualize **UNC2025** among potential alternatives, you can:

- **Compare with other inhibitors:** Directly compare **UNC2025**'s data with profiles of other clinical-stage TAM inhibitors like **Bemcentinib (R428)**, a potent AXL inhibitor [3] [4].
- **Investigate structural basis:** Research the structural biology (X-ray crystallography) of kinase-inhibitor binding to understand the molecular basis for its high selectivity [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
3. AXL signaling in cancer: from molecular insights to ... [nature.com]
4. Axl inhibitor-mediated reprogramming of the myeloid ... [frontiersin.org]

To cite this document: Smolecule. [Kinase Selectivity Profile of UNC2025]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-selectivity-over-axl-tyro3>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)